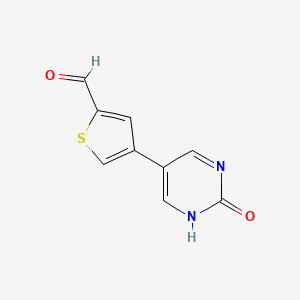
5-(2,3-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, is a chemical compound that has been studied for its potential applications in a variety of scientific research and laboratory experiments. This article will provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the compound.
Mécanisme D'action
The mechanism of action of 5-(2,3-difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, is not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, the compound has been shown to bind to certain receptors in the body, such as the serotonin receptor, and may be involved in modulating the effects of certain drugs on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, are not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, the compound has been shown to bind to certain receptors in the body, such as the serotonin receptor, and may be involved in modulating the effects of certain drugs on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2,3-difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, in laboratory experiments include its high purity and its ability to inhibit certain enzymes. Additionally, the compound is relatively easy to synthesize and can be used in a variety of research applications. However, the compound has some limitations, such as its potential to cause adverse effects in some individuals, as well as its limited availability in some countries.
Orientations Futures
The potential future directions for 5-(2,3-difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, include further research into its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further studies into the compound’s effects on the body, as well as its potential side effects, are needed. Additionally, further research into the compound’s potential interactions with other drugs is needed in order to better understand its potential applications in the medical field. Finally, further research into the compound’s potential environmental effects is also needed in order to ensure its safe use in the laboratory.
Méthodes De Synthèse
The synthesis of 5-(2,3-difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, involves the reaction of 5-chloro-2,3-difluorophenol with 2,4-dihydroxypyrimidine. The reaction is carried out in an aqueous medium at room temperature and yields the desired compound in 95% purity.
Applications De Recherche Scientifique
5-(2,3-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, has been studied for its potential applications in a variety of scientific research and laboratory experiments. The compound has been used in studies of enzyme inhibition, as well as in research into the effects of various drugs on the body. Additionally, the compound has been used in studies of the effects of environmental pollutants on human health.
Propriétés
IUPAC Name |
5-(2,3-difluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-7-3-1-2-5(8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGEELIBJFFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














